Gilvocarcin M

Description

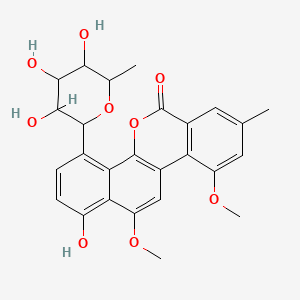

Gilvocarcin M (GM) is a member of the gilvocarcin family of polyketide-derived natural products, primarily produced by Streptomyces species such as S. griseoflavus . Structurally, GM shares the characteristic benzo[d]naphtho[1,2-b]pyran-6-one chromophore common to all gilvocarcins but differs from the major metabolite Gilvocarcin V (GV) in its C8 side chain. While GV features a photoactive vinyl group at C8, GM lacks this moiety, which significantly impacts its biological activity . The biosynthesis of GM involves a synergistic enzymatic cascade, including the reductive O-methyltransferase GilM and the SAM-dependent O-methyltransferase GilMT, which stabilize methylation and semiketal formation during chromophore assembly . GM is co-produced with GV and Gilvocarcin E (GE) as minor congeners, collectively recognized for their antitumor properties, low toxicity, and unique DNA-interaction mechanisms .

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-10,12-dimethoxy-8-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)naphtho[1,2-c]isochromen-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26O9/c1-10-7-14-18(16(8-10)32-3)13-9-17(33-4)20-15(27)6-5-12(19(20)24(13)35-26(14)31)25-23(30)22(29)21(28)11(2)34-25/h5-9,11,21-23,25,27-30H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFIWGHCXCBAPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Angucyclinone Backbone Formation

The biosynthesis of gilvocarcin M begins with the formation of an angucyclinone precursor derived from a type II polyketide synthase (PKS) pathway. Isotopic labeling studies using [1-13C]acetate and [2-13C]propionate confirmed that the aromatic core originates from acetate units, while the methyl group at C-12 is introduced via secondary methylation from S-adenosylmethionine (SAM). Key intermediates such as rabelomycin (12 ) and homorabelomycin (13 ) are generated through oxidative cleavage and decarboxylation reactions catalyzed by oxygenases (GilOI, GilOII, GilOIV).

Oxidative Rearrangement and C–C Bond Cleavage

A critical step in this compound biosynthesis is the oxidative rearrangement of the angucyclinone backbone to form the dibenzochromen-6-one chromophore. Combinatorial biosynthetic experiments demonstrated that GilOII alone catalyzes the C–C bond cleavage, bypassing earlier hypotheses requiring multienzyme complexes. This reaction converts intermediate 16 into 19a , a quinone that undergoes reduction to 19b before methylation and glycosylation. The instability of 19b necessitates in situ processing, complicating isolation efforts.

Table 1: Key Biosynthetic Intermediates and Enzymatic Transformations

| Intermediate | Enzyme(s) Involved | Transformation | Product |

|---|---|---|---|

| Rabelomycin (12 ) | GilOI, GilOIV | Oxidative decarboxylation | Homorabelomycin (13 ) |

| 16 | GilOII | C–C bond cleavage | Quinone 19a |

| 19a | GilR (reductase) | Reduction | 19b |

| 19b | GilMT (methyltransferase) | O-Methylation | Defucoprethis compound (20 ) |

Chemical Synthesis Strategies

Convergent Synthesis via α-C-Glycosylation

A 13-step total synthesis of polycarcin V, a structural analogue, employed a stereoselective α-C-glycosylation to couple a protected rhamnose derivative (7 ) with a naphthol (8 ). This strategy utilized a Lewis acid-mediated Friedel-Crafts reaction to establish the C-aryl glycosidic bond, followed by palladium-catalyzed intramolecular arylation to form the chromophore. While this route achieved a 14% overall yield, scalability was limited by the sensitivity of the glycosylation step to steric hindrance.

Radical-Based Approaches

Model studies explored xanthate-based free-radical cyclization to construct the dibenzochromenone core. For instance, treating silyl enol ethers with tris(trimethylsilyl)silane (TTMSS) and a radical initiator generated cyclopropane intermediates, which were subsequently oxidized to the target scaffold. However, competing side reactions reduced efficiency, highlighting the need for precise control over radical stability.

Intramolecular Coupling Reactions

Efforts to synthesize defucothis compound tested intramolecular Suzuki and Ullmann couplings for biaryl bond formation. A copper-mediated oxidative coupling of diaryl cuprates yielded the chromophore in 65% yield, though regioselectivity issues necessitated extensive optimization. Alternative routes employing Diels-Alder cycloaddition or 6π-electrocyclization faced challenges in stereochemical control.

Enzymatic Total Synthesis

One-Pot Multienzyme Reconstitution

The enzymatic total synthesis of defucothis compound (1 ) was achieved using 15 enzymes, including PKS modules, oxygenases (GilOII), methyltransferases (GilMT), and the reductase GilR. This approach bypassed intermediate isolation by combining all enzymes in a single pot, enabling a 23% conversion of angucyclinone 16 to 1 in vitro. Key advantages include regiospecificity and avoidance of protecting groups, though enzyme purification remains labor-intensive.

Engineered Biosynthesis and Glycodiversification

Genetic Modification of Streptomyces Strains

Heterologous expression of the gilvocarcin gene cluster in Streptomyces lividans TK24 enabled production of this compound and analogues. By modifying sugar biosynthesis genes, researchers generated derivatives with altered glycosylation patterns, such as D-olivosyl-gilvocarcins, which exhibited enhanced DNA-binding affinity.

Analogue Synthesis for Structure-Activity Studies

Synthetic analogues featuring carbasugar motifs or O-linked glycosides were prepared to probe the role of the C-aryl glycoside in bioactivity. A Mitsunobu-like cyclitolization installed carbasugars, but only the C-glycoside analogue retained weak antibacterial activity, underscoring the importance of the native glycosidic linkage .

Chemical Reactions Analysis

GilOII Enzyme and C-C Bond Cleavage

GilOII is a key enzyme that performs a C-C bond cleavage reaction responsible for the rearrangement of a benz group . It has been confirmed that only four enzymes are required to convert the angucyclinone intermediate dehydrorabelomycin to defucogilvocarcin M: oxygenase GilOII, methyltransferase GilMT, methyltransferase/reductase GilM, and oxidoreductase GilR .

Function of GilMT and GilM

GilMT, an S-adenosylmethionine dependent O-methyltransferase, acts on the intermediate derived from the oxidative cleavage of dehydrorabelomycin . GilM, an S-adenosylmethionine dependent reductive *O-*methyltansferase, then generates the tetracyclic hemiacetal core, defucoprethis compound .

GilOII Reaction with Dehydrorabelomycin

The reaction of dehydrorabelomycin with GilOII alone resulted in consumption of all of the starting material, but no product was seen . The correct conditions were found by incubating dehydrorabelomycin with GiOII, FAD, and NADPH, and adding E. coli flavin reductase Fre (known to regenerate FADH2 from FAD using NADPH) and an NADPH-regeneration system containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase that maintained a constant supply of NADPH in the reaction . A new peak was observable at a wavelength of 420 nm . The 1H NMR spectrum of the new compound showed a considerable upfield shift of H-5, which also showed a coupling with a new proton signal at δ 3.56 . The complete spectral characterization along with HRMS revealed the compound to possess a tetracyclic core with a unique hydroxy-oxepinone ring .

GilOII's Role in C-C Bond Cleavage

The production of the compound clearly showed that GilOII was solely responsible for the key C-C bond cleavage . The assay failed to consume any starting material or yield any product in the absence of FAD, NADPH, or flavin reductase Fre . It was proven that co-factor FADH2 is absolutely necessary, in-situ produced from FAD and NADPH by Fre, although the BLAST analysis showed that GilOII has no recognizable FAD-binding site .

GilOII Reaction Mechanism

GilOII mediates C-5 hydroxylation and the following Baeyer-Villiger oxidation, and is also critical for ring opening .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₃₃H₃₉O₁₄

- Molecular Weight : 482.5 g/mol

- Solubility : Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO); slightly soluble in methanol and ethanol.

Antitumor Activity

Gilvocarcin M has been primarily studied for its antitumor properties . Research indicates that it can be activated by visible light, which enhances its ability to induce DNA damage in cancer cells. This activation mechanism suggests a potential for targeted photodynamic therapy in oncology .

Antibacterial and Antifungal Properties

In addition to its antitumor activity, this compound exhibits antibacterial , antifungal , and antiviral properties. It has been tested against various microorganisms, demonstrating a spectrum of activity that supports its potential use as a broad-spectrum antibiotic .

Structural Analogues and Biosynthesis

Research into the biosynthesis of this compound has led to the development of various analogues with altered saccharide moieties. These studies utilize genetic engineering techniques on Streptomyces lividans to produce new compounds that may exhibit enhanced biological activity compared to the parent compound .

Case Studies

- Anticancer Efficacy : A study demonstrated that certain gilvocarcin analogues showed comparable or enhanced antitumor activity against lung and breast cancer cell lines compared to Gilvocarcin V, indicating the potential for developing more effective derivatives through structural modifications .

- Biosynthetic Pathway Exploration : Investigations into the biosynthetic pathways have identified key enzymes involved in the modification of sugar moieties, which play a crucial role in the biological activity of gilvocarcins .

Table 2: Summary of Case Studies on this compound

| Study Focus | Findings |

|---|---|

| Anticancer Efficacy | Analogues show improved activity against lung and breast cancer cells |

| Biosynthesis Exploration | Key enzymes identified for sugar modifications |

Mechanism of Action

The mechanism of action of Gilvocarcin M involves its interaction with specific molecular targets. The compound’s hydroxyl and methoxy groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Table 1: Structural Features of Gilvocarcins

The absence of the vinyl group in GM reduces its capacity for photoactivated DNA cross-linking, a hallmark of GV’s mechanism . Glycosylation with D-fucofuranose is critical for histone H3 cross-linking, though engineered analogues with alternative sugars (e.g., D-olivose or L-rhamnose) retain antitumor activity, highlighting the flexibility of the glycosyltransferase GilGT .

Table 2: Antitumor Activity (GI₅₀, µM)

| Compound | MCF-7 (Breast) | H460 (Lung) | LL/2 (Murine Lung) |

|---|---|---|---|

| Gilvocarcin V | 0.75 | 0.75 | 1.50 |

| This compound | >3.70 | >3.70 | >3.70 |

| 4′-OH-GV* | 0.30 | 0.30 | 1.25 |

| 4′-OH-GM* | 2.50 | 2.50 | 3.00 |

Data from engineered analogues

Antimicrobial Activity:

GM and its derivatives also display antimicrobial properties. Gilvocarcin HE, with an ethylene oxide side chain, shows enhanced activity against Staphylococcus aureus (MIC = 0.5 mM) compared to GV (MIC = 5.0 mM), suggesting oxidized C8 substituents improve bacterial targeting .

Mechanism of Action

GV’s vinyl group enables covalent DNA-protein cross-links (e.g., histone H3 and GRP78), inducing replication arrest . GM, lacking this group, cannot form these adducts, explaining its reduced potency . The sugar moiety (D-fucofuranose in GV/M/E) is essential for histone interaction, as defucothis compound (aglycone) loses >90% activity .

Pharmacological Properties

Solubility Challenges:

Gilvocarcins suffer from poor aqueous solubility, limiting therapeutic development. Modifications like 4′-hydroxylation in engineered GM analogues improve solubility while retaining partial activity (e.g., 4′-OH-GM GI₅₀ = 2.50 µM vs. GM >3.70 µM) .

Engineered Analogues

Combinatorial biosynthesis has yielded derivatives with altered sugars or side chains (Table 3):

Table 3: Engineered Gilvocarcin Analogues

| Analogue | Modification | Activity vs. GV | Reference |

|---|---|---|---|

| 4-β-C-D-olivosyl-GM | D-olivose sugar | Comparable | |

| 4-α-C-L-rhamnosyl-GM | L-rhamnose sugar | Moderate | |

| 4′-OH-GM | 4′-hydroxy-D-fucofuranose | Improved |

These studies demonstrate that sugar flexibility (via GilGT) and side-chain engineering can modulate bioactivity without compromising the core chromophore’s function .

Biological Activity

Gilvocarcin M is a member of the gilvocarcin family, which are natural products derived from Streptomyces species. This compound has garnered attention due to its unique biological activities, particularly in the context of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Overview of this compound

This compound is structurally related to other gilvocarcins, such as Gilvocarcin V, known for their potent antitumor effects. The biological activity of these compounds is primarily attributed to their ability to interact with DNA and induce cellular stress responses.

The mechanism by which this compound exerts its biological effects involves several key processes:

- DNA Interaction : Gilvocarcins, including M, have been shown to bind to DNA, leading to cross-linking that can disrupt replication and transcription processes. This interaction is crucial for their antitumor activity .

- Photosensitization : Gilvocarcins can be activated by visible light, which enhances their ability to induce DNA damage in bacterial models. This photosensitizing property is particularly relevant for therapeutic applications in cancer treatment .

- Antimicrobial Activity : this compound exhibits antimicrobial properties against various bacterial strains, contributing to its potential as an antibiotic .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against several pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (μM) |

|---|---|

| Staphylococcus aureus | 0.5 - 5.0 |

| Bacillus subtilis | 0.5 - 5.0 |

| Escherichia coli | 0.5 - 5.0 |

| Candida albicans | 0.5 - 5.0 |

| Aerobacter aerogenes | >100 |

| Pseudomonas aeruginosa | >100 |

These results indicate that while this compound is effective against certain Gram-positive bacteria and fungi, it shows limited activity against some Gram-negative bacteria .

Antitumor Activity

While this compound itself has not been extensively studied as an antitumor agent compared to its analogs like Gilvocarcin V, its structural similarities suggest potential antitumor properties:

- Cytotoxicity Studies : Preliminary studies have indicated that compounds related to this compound exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), K562 (leukemia), and P388 (murine leukemia) with IC50 values ranging from 36 μM to 45 μM .

- Mechanistic Insights : Research indicates that the vinyl side chain in these compounds enhances their cytotoxicity and may play a critical role in their overall effectiveness against cancer cells .

Case Studies

- Activation Studies : In a study examining the activation of gilvocarcins by visible light, it was found that this compound did not induce bacteriophage lambda in E. coli, suggesting a lack of antitumor activity compared to other analogs like Gilvocarcin V .

- Biosynthetic Pathways : Research into the biosynthesis of gilvocarcins has revealed that modifying the sugar moiety can enhance the biological activity of these compounds, indicating pathways for developing more effective derivatives .

Q & A

Q. What is the biosynthetic pathway of Gilvocarcin M, and what key enzymes are involved?

this compound is derived from a polyketide angucyclinone intermediate through a complex oxidative rearrangement process. The pathway involves type II polyketide synthase (PKS) enzymes (e.g., GilA, GilB, GilC) for initial carbon skeleton assembly, followed by post-PKS tailoring enzymes. Critical steps include oxidative C–C bond cleavage mediated by oxygenases (e.g., GilOI, GilOII, GilOIV) and methylation/stabilization of intermediates by the synergistic reductive O-methyltransferase GilM and SAM-dependent O-methyltransferase GilMT. The final steps involve GilR, which catalyzes lactone formation using FADH2 as a cofactor .

Q. How does the structural configuration of this compound influence its biological activity?

The benzo[d]naphtho[1,2-b]pyran-6-one chromophore is essential for DNA interaction, while the 8-vinyl side chain enables photoactivated [2+2] cycloaddition with thymine residues in DNA. The D-deoxyfucose sugar moiety facilitates cross-linking with histone H3 or GRP78, disrupting replication. Structural analogs lacking the vinyl group (e.g., Gilvocarcin E) show reduced activity, highlighting the importance of these motifs .

Q. What model systems are used to study this compound biosynthesis?

Streptomyces griseoflavus and heterologous hosts like Streptomyces lividans TK24 are primary models. Gene clusters (e.g., gilA–gilV) are heterologously expressed to validate enzyme functions. In vitro reconstitution using purified recombinant enzymes (e.g., GilM, GilMT) and synthetic intermediates (e.g., 2-aryl-5-hydroxy-1,4-naphthoquinone) enables stepwise pathway analysis .

Advanced Research Questions

Q. How do GilM and GilMT synergistically contribute to the methylation and stabilization of intermediates?

GilM acts as a reductive O-methyltransferase, reducing quinone intermediates to hydroquinones while stabilizing O-methylation and hemiacetal ring formation. GilMT provides SAM-dependent methylation. Their synergy ensures regioselective methylation and prevents oxidative degradation. For example, GilM reduces the quinone intermediate 15 to a hydroquinone, enabling GilMT to methylate the 5-OH group, which is critical for chromophore stability .

Q. What experimental approaches resolve contradictions in the proposed biosynthetic steps?

- Gene inactivation mutants : Deletion of GilOI/GilOII produces shunt products (e.g., prejadomycin), confirming their roles in oxidative cleavage.

- Isotopic labeling : O tracing identifies oxygen origins in the chromophore, distinguishing PKS-derived vs. enzymatically introduced oxygen atoms.

- Combinatorial enzymology : Systematic variation of enzyme mixtures (e.g., excluding GilOIII) identifies rate-limiting steps and clarifies ambiguous post-PKS modifications .

Q. What methodologies are used to study the DNA interaction mechanisms of this compound?

- Photoactivation assays : UV/visible light induces [2+2] cycloaddition between the vinyl group and thymine, analyzed via gel electrophoresis or mass spectrometry.

- Cross-linking studies : Chromatin immunoprecipitation (ChIP) identifies histone H3-DNA adducts.

- Molecular dynamics simulations : Model the spatial orientation of the chromophore within DNA minor grooves .

Q. How does combinatorial biosynthetic enzymology facilitate the generation of Gilvocarcin analogues?

By reconstituting the pathway in vitro with modified enzyme mixtures, researchers produce analogs like defucothis compound. For example, omitting GilGT yields aglycone derivatives, while substituting sugar biosynthetic enzymes alters glycosylation patterns. This approach bypasses the limitations of chemical synthesis, enabling rapid library generation for structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.